2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
CAS No.: 628322-91-8
Cat. No.: VC3247434
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 628322-91-8 |
|---|---|
| Molecular Formula | C10H11FN2O |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | 2-(8-fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol |
| Standard InChI | InChI=1S/C10H11FN2O/c1-10(2,14)7-3-5-13-6-4-12-9(13)8(7)11/h3-6,14H,1-2H3 |
| Standard InChI Key | BDZDLPWXGIYXGF-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=C(C2=NC=CN2C=C1)F)O |
| Canonical SMILES | CC(C)(C1=C(C2=NC=CN2C=C1)F)O |
Introduction
Chemical Identity and Structure
Basic Identification
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol is a well-defined chemical entity with established registry numbers and molecular properties. This compound is cataloged under the CAS number 628322-91-8, which serves as its primary identifier in chemical databases and literature . It belongs to the broader class of imidazo[1,2-a]pyridine derivatives, which have garnered significant interest in medicinal chemistry for their diverse biological activities. The structural backbone consists of a fused ring system with a fluorine atom at position 8 and a propan-2-ol substituent at position 7.
The compound is known by several synonyms in scientific literature, including "2-(8-Fluoro-imidazo[1,2-a]pyridin-7-yl)-propan-2-ol" and "Imidazo[1,2-a]pyridine-7-methanol, 8-fluoro-α,α-dimethyl-" . These alternative nomenclatures reflect different systematic naming approaches but refer to the identical chemical structure. The presence of multiple naming conventions in databases facilitates cross-referencing across diverse chemical repositories and research publications.
Structural Characteristics
The molecular formula of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol is C₁₀H₁₁FN₂O, corresponding to a molecular weight of 194.21 g/mol . The compound's structure can be represented by the SMILES notation: CC(C)(C1=C(C2=NC=CN2C=C1)F)O . This structural representation highlights the compound's key features: an imidazo[1,2-a]pyridine core with a fluoro substituent and a tertiary alcohol group.
The imidazo[1,2-a]pyridine scaffold is notable for its planar, bicyclic heterocyclic system formed by the fusion of imidazole and pyridine rings. This core structure confers specific electronic properties and potential hydrogen bonding capabilities that can influence the compound's interactions with biological targets. The fluorine substitution at position 8 is particularly significant as fluorine incorporation is a common strategy in medicinal chemistry to enhance metabolic stability and alter lipophilicity.
Physicochemical Properties
Key Physical Properties
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol possesses distinct physicochemical properties that determine its behavior in various chemical and biological systems. The compound has a monoisotopic mass of 194.085541, which is valuable for precise mass spectrometry identification . Understanding these fundamental physical properties is essential for predicting the compound's behavior in biological systems and its potential applications in pharmaceutical development.
Table 1: Physicochemical Properties of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 194.21 g/mol | |
| Monoisotopic Mass | 194.085541 | |
| LogP | 1.7008 | |
| TPSA | 37.53 Ų | |
| H-Bond Acceptors | 3 | |
| H-Bond Donors | 1 | |
| Rotatable Bonds | 1 |
The relatively low molecular weight of this compound (under 500 Da) aligns with Lipinski's Rule of Five, suggesting favorable drug-like properties. The calculated LogP value of 1.7008 indicates moderate lipophilicity, which may contribute to balanced membrane permeability characteristics. The topological polar surface area (TPSA) of 37.53 Ų is relatively low, potentially facilitating membrane penetration, including blood-brain barrier crossing potential.
Structural Insights from Computational Chemistry
Computational parameters provide valuable insights into the compound's potential molecular interactions. The hydrogen bonding capabilities, as indicated by the presence of 3 hydrogen bond acceptors and 1 hydrogen bond donor, suggest specific interaction patterns with potential biological targets . The limited number of rotatable bonds (1) indicates a relatively rigid structure, which may contribute to enhanced binding affinity and selectivity when interacting with protein targets.
These computational chemistry parameters collectively suggest that 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol has physicochemical properties that could be favorable for drug development, although specific target interactions would need to be experimentally validated. The spatial arrangement of functional groups and the electronic distribution influenced by the fluorine substituent likely play critical roles in determining the compound's biological activity profile.
Related Structural Research
Imidazo[1,2-a]pyridine Core System
While specific research on 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol is limited in the available literature, research on related compounds provides valuable context. The parent scaffold, 8-Fluoroimidazo[1,2-a]pyridine, has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine through both in silico and traditional experimental techniques . This structural relationship is significant as it suggests that 8-fluorinated imidazo[1,2-a]pyridines may serve as bioisosteric replacements for imidazo[1,2-a]pyrimidines in drug design.
Research has demonstrated that the 8-fluoroimidazopyridine ring system can function as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators . This bioisosteric relationship is particularly valuable in medicinal chemistry, where structural modifications that maintain biological activity while improving other properties (such as metabolic stability or bioavailability) are highly sought after. The fluorine substituent often plays a crucial role in modulating lipophilicity, metabolic stability, and binding affinity in drug candidates.
Synthetic Approaches and Chemical Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume